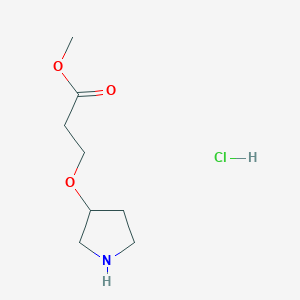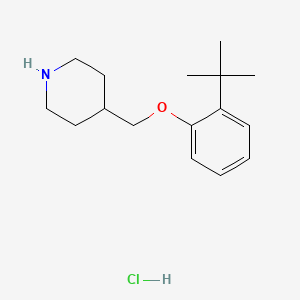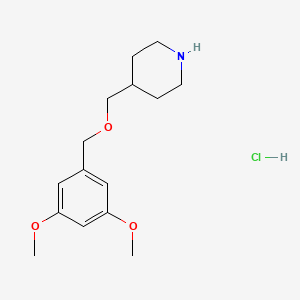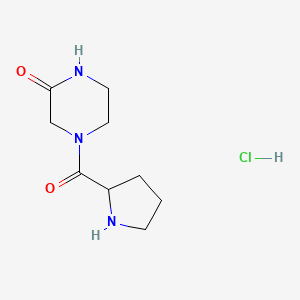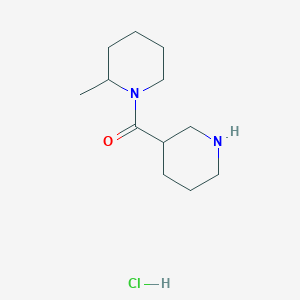
2-Chlor-6-(methylthio)benzaldehyd
Übersicht
Beschreibung
2-Chloro-6-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H7ClOS. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the second position and a methylthio group at the sixth position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-(methylthio)benzaldehyde is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with specific amino acid residues.
Medicine: Research into potential therapeutic agents for diseases such as cancer and bacterial infections often involves derivatives of 2-Chloro-6-(methylthio)benzaldehyde.
Industry: It is employed in the production of specialty chemicals and as a building block for the synthesis of dyes and fragrances.
Wirkmechanismus
Target of Action
It is known that benzylic compounds, such as 2-chloro-6-(methylthio)benzaldehyde, often interact with various enzymes and proteins in the body due to their reactive nature .
Mode of Action
Benzylic compounds are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can subsequently influence its interaction with its targets.
Biochemical Pathways
It is known that benzylic compounds can participate in various biochemical reactions and pathways due to their reactivity . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-6-(methylthio)benzaldehyde . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and interactions with its targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(methylthio)benzaldehyde typically involves the chlorination of 6-(methylthio)benzaldehyde. One common method is the reaction of 6-(methylthio)benzaldehyde with thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods: In industrial settings, the production of 2-Chloro-6-(methylthio)benzaldehyde can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and improved safety. The use of automated systems also reduces the risk of human error and ensures consistent product quality.
Types of Reactions:
Oxidation: 2-Chloro-6-(methylthio)benzaldehyde can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can be reduced to 2-chloro-6-(methylthio)benzyl alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives. For example, reaction with sodium methoxide (NaOCH3) can yield 2-methoxy-6-(methylthio)benzaldehyde.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA, acetic acid (CH3COOH) as a solvent.
Reduction: NaBH4, LiAlH4, ethanol (C2H5OH) as a solvent.
Substitution: NaOCH3, dimethyl sulfoxide (DMSO) as a solvent.
Major Products:
Oxidation: 2-Chloro-6-(methylsulfinyl)benzaldehyde, 2-Chloro-6-(methylsulfonyl)benzaldehyde.
Reduction: 2-Chloro-6-(methylthio)benzyl alcohol.
Substitution: 2-Methoxy-6-(methylthio)benzaldehyde.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-6-methylbenzaldehyde: Similar structure but lacks the methylthio group, resulting in different reactivity and applications.
2-Chloro-6-methoxybenzaldehyde: Contains a methoxy group instead of a methylthio group, leading to variations in chemical behavior and biological activity.
4-Chloro-2-(methylthio)benzaldehyde: The positions of the chlorine and methylthio groups are different, affecting the compound’s properties and uses.
Uniqueness: 2-Chloro-6-(methylthio)benzaldehyde is unique due to the presence of both a chlorine atom and a methylthio group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and allows for a wide range of synthetic transformations. Its ability to form covalent bonds with biological molecules also makes it particularly valuable in biochemical and medicinal research.
Eigenschaften
IUPAC Name |
2-chloro-6-methylsulfanylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClOS/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHCMHQOKRZAQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=CC=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
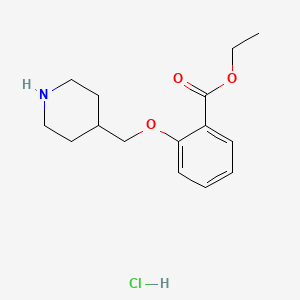
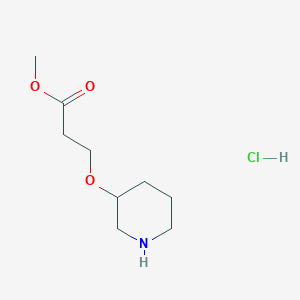
![3-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441175.png)
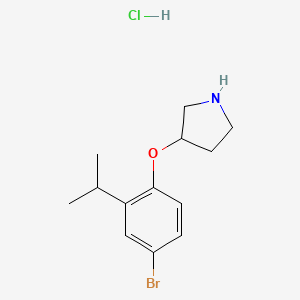
![N-[4-(3-Piperidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1441178.png)
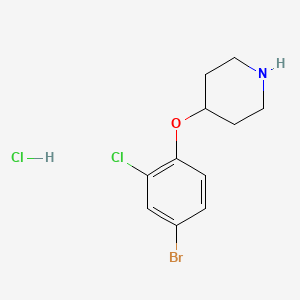
![3-[(4-Propoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1441182.png)
